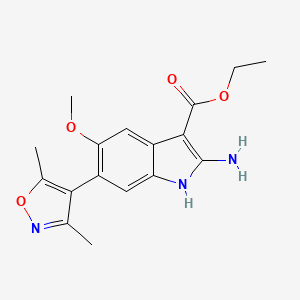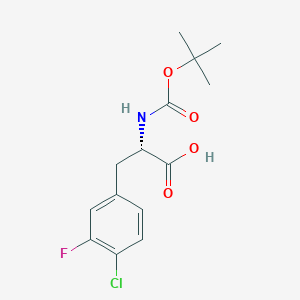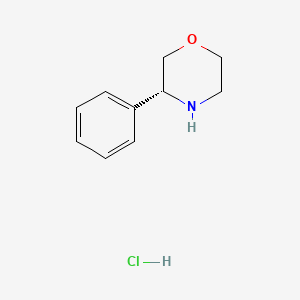
(R)-3-Phenylmorpholine hydrochloride
Übersicht
Beschreibung
(R)-3-Phenylmorpholine hydrochloride is a chemical compound that has gained significant attention due to its potential applications in scientific research. It is a chiral morpholine derivative that has been widely used as a building block for the synthesis of various biologically active compounds.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Analogs :
- (R)-3-Phenylmorpholine hydrochloride and its analogs have been extensively studied for their synthesis and characterization. A study by McLaughlin et al. (2017) focused on the synthesis and analytical characterization of 3-fluorophenmetrazine (3-FPM), a phenmetrazine analog and one of many phenylmorpholines, for new drug development in areas such as obesity and drug dependence (McLaughlin et al., 2017).
Pharmacological Profiling :
- In the realm of pharmacological research, compounds like R-96544, which are structurally related to this compound, have been investigated for their effects as 5-HT2A receptor antagonists. A study by Ogawa et al. (2002) evaluated R-96544, detailing its concentration-dependent inhibition of platelet aggregation and significant affinity for 5-HT2A receptors (Ogawa et al., 2002).
Antidepressant Activity Studies :
- Xiao Xin (2007) conducted research on the synthesis of 2-Aryl-3-methyl-5-phenylmorpholine compounds and evaluated their antidepressant activities. The study demonstrated that mice administered with these compounds exhibited shorter immobility times in forced swimming tests, indicating potential antidepressant effects (Xiao Xin, 2007).
Biochemical Research :
- Wei Li et al. (2018) explored the functional characterization of genes from Lycoris radiata, a galanthamine-producing plant. The study involved enzymes related to phenylalanine ammonia-lyase and cinnamate 4-hydroxylase, highlighting the biochemical pathways relevant to compounds structurally similar to this compound (Wei Li et al., 2018).
Binding and Receptor Studies :
- Research by Dambrova et al. (2008) on phenibut, a GABA-mimetic psychotropic drug structurally related to this compound, provides insights into the binding and receptor studies of such compounds. The study compared the effects of racemic phenibut and its optical isomers, highlighting the differences in pharmacological effects and receptor binding (Dambrova et al., 2008).
Kinetic Studies and Metabolic Analysis :
- The metabolism and kinetic behavior of phenmetrazine, another compound in the phenylmorpholine class, were studied by Franklin et al. (1974). This research provides valuable information on the biological fate and metabolic pathways of compounds similar to this compound (Franklin et al., 1974).
Eigenschaften
IUPAC Name |
(3R)-3-phenylmorpholine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-2-4-9(5-3-1)10-8-12-7-6-11-10;/h1-5,10-11H,6-8H2;1H/t10-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZPHPXWWVHPSOP-PPHPATTJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H](N1)C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



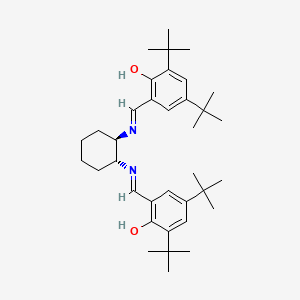

![1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde](/img/structure/B6591732.png)
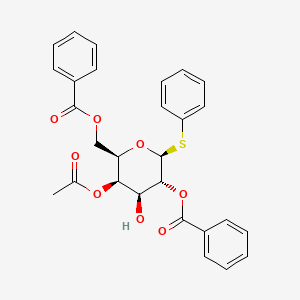
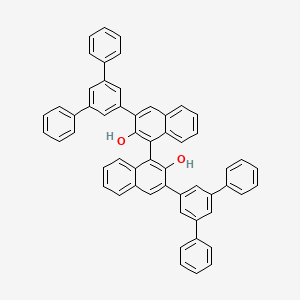


![10-Oxa-4-azatricyclo[5.2.1.0^{2,6}]decane](/img/structure/B6591774.png)
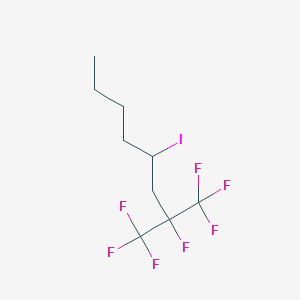
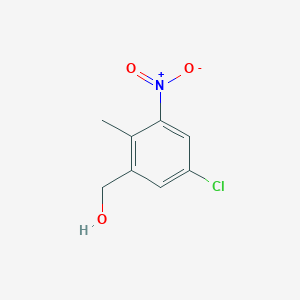
![(4,8-Bis(5-((2-ethylhexyl)thio)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane)](/img/structure/B6591795.png)
methyl]-2-methylpropane-2-sulfinamide](/img/structure/B6591798.png)
